![molecular formula C7H13N B7904718 4-Azabicyclo[5.1.0]octane](/img/structure/B7904718.png)
4-Azabicyclo[5.1.0]octane
Vue d'ensemble
Description
4-Azabicyclo[5.1.0]octane is a useful research compound. Its molecular formula is C7H13N and its molecular weight is 111.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis Methods : A method for synthesizing 4-substituted azabicyclo[3.2.1]octanes, which could be useful in medicinal chemistry, involves bromination, Suzuki coupling, and reduction (Armstrong & Bergmeier, 2017).
Applications in Medicinal Chemistry :
- Enantiomerically pure bicyclic pyrrolidine derivatives, including 2-Azabicyclo[3.3.0]octane, have been synthesized and used as chiral auxiliaries in asymmetric syntheses (Martens & Lübben, 1991).
- Optically pure epibatidine analogs containing the 8-azabicyclo[3.2.1]octane ring system were synthesized from (−)-cocaine, although they exhibited lower receptor binding affinity and stimulant activity compared to racemic epibatidine (Zhang, Gyermek & Trudell, 1997).
- The 8-azabicyclo[3.2.1]octane scaffold is central to tropane alkaloids, which display a range of biological activities. Methods for stereoselective construction of this scaffold have been developed, demonstrating its importance in medicinal chemistry (Rodríguez et al., 2021).
Structural Analysis and Properties :
- The structure of 4-Aza-1-azoniabicyclo[2.2.2]octane 2,4-dinitrobenzoate has been analyzed, showing its role in intermolecular hydrogen bonding and its contribution to a three-dimensional molecular network (Rosli et al., 2006).
- A theoretical study of the low-lying excited states of ABCO (1-azabicyclo[2.2.2]octane) and related cage amines has been conducted, providing insights into their electronic spectra and the nature of their electronic states (Galasso, 1997).
Novel Applications :
- A novel continuous flow process has been developed for the hydrogenation of N-protected 2-oxa-3-azabicyclo[2.2.2]oct-5-ene cycloadducts, demonstrating an efficient way to produce valuable intermediates in the synthesis of active pharmaceutical ingredients (Szabó et al., 2019).
- The use of a 1,4-diazabicyclo[2.2.2]octane (DABCO)-based compound as a structure-directing agent in molecular sieve synthesis highlights its potential in materials science (Kubota et al., 2002).
Propriétés
IUPAC Name |
4-azabicyclo[5.1.0]octane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-3-8-4-2-7-5-6(1)7/h6-8H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVALKVVPPLZZRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2C1C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



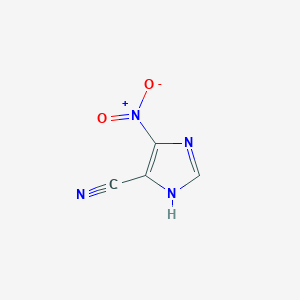
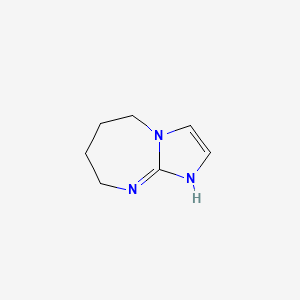
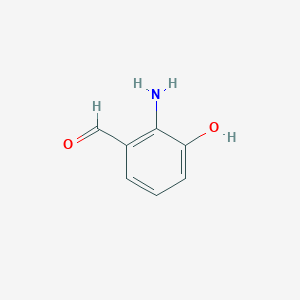
![Pyrazolo[1,5-c]pyrimidin-7-amine](/img/structure/B7904666.png)
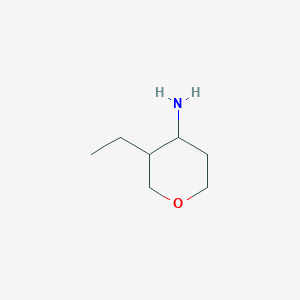

![4-Oxaspiro[2.5]octan-7-one](/img/structure/B7904682.png)
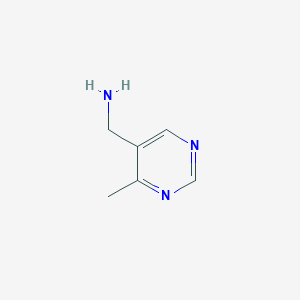
![5H,6H,7H-Pyrrolo[2,3-B]pyrazine](/img/structure/B7904708.png)
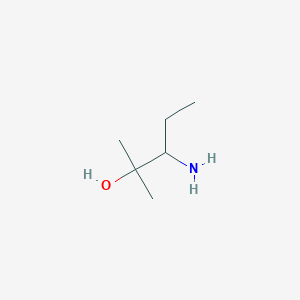
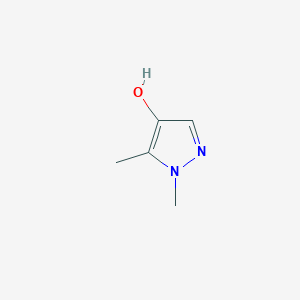
![3-Aza-bicyclo[5.1.0]octane](/img/structure/B7904723.png)
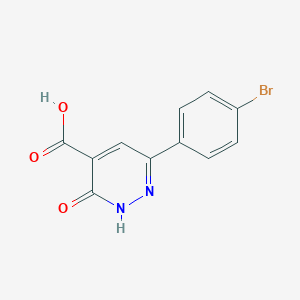
![(7-chloro-2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)methanol](/img/structure/B7904726.png)